molecular formula C12H15NO2S B13341896 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13341896
M. Wt: 237.32 g/mol
InChI Key: DHOJZMUSACMSTK-UHFFFAOYSA-N
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Description

4-Isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 2090296-03-8) is a high-purity chemical intermediate with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol. This compound belongs to the class of 4H-thieno[3,2-b]pyrrole-5-carboxylic acids, which are recognized as privileged scaffolds in medicinal chemistry for constructing bioactive molecules . The thieno[3,2-b]pyrrole core is of significant research value, particularly in the field of antiparasitic drug discovery. Recent investigations into thieno[3,2-b]pyrrole-5-carboxamide derivatives have identified compounds with potent and selective cytocidal activity against Giardia duodenalis , a major cause of diarrheal disease worldwide . Some derivatives in this class have demonstrated IC50 values in the nanomolar range (≤ 10 nM) against multiple Giardia strains, including those resistant to current therapies like metronidazole . These findings highlight the potential of the 4H-thieno[3,2-b]pyrrole-5-carboxylic acid scaffold for developing new therapeutic options for neglected diseases. As a building block, the isopentyl side chain on this molecule can be utilized to modulate the compound's lipophilicity and other pharmacokinetic properties. Researchers can readily functionalize the carboxylic acid moiety to generate a diverse array of amide derivatives for structure-activity relationship (SAR) studies and high-throughput screening campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

4-(3-methylbutyl)thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C12H15NO2S/c1-8(2)3-5-13-9-4-6-16-11(9)7-10(13)12(14)15/h4,6-8H,3,5H2,1-2H3,(H,14,15)

InChI Key

DHOJZMUSACMSTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C1C(=O)O)SC=C2

Origin of Product

United States

Preparation Methods

Construction of the Thieno[3,2-b]pyrrole Core

The core heterocycle can be synthesized via methods such as Cadogan cyclization or Pictet–Spengler-type cyclizations . The Cadogan reaction, involving nitro precursors and phosphorous reagents, is particularly prominent for forming fused heterocycles like thieno[3,2-b]pyrroles.

Key Reference:

The synthesis of related heterocycles via Cadogan cyclization has been documented, where nitro bi-aryl precursors undergo cyclization upon treatment with triphenylphosphine and aromatic chlorides, leading to pyrrole derivatives (see).

Functionalization with Isopentyl Group

The isopentyl substituent can be introduced via alkylation of an intermediate heterocycle or its precursor, often employing alkyl halides (e.g., isopentyl chloride) under basic conditions.

Detailed Synthetic Route

Based on the literature, the following multi-step synthesis is proposed:

Step 1: Synthesis of Nitro-Substituted Precursors

  • Preparation of nitro bi-aryl compounds bearing suitable functional groups for cyclization.
  • Example: Nitration of a thiophene derivative followed by coupling with an aromatic amine or related heterocyclic fragment.

Step 2: Cyclization via Cadogan Reaction

  • Reagents: Triphenylphosphine (PPh3), aromatic chlorides, or suitable dehydrating agents.
  • Conditions: Heating in an inert atmosphere (nitrogen or argon).
  • Outcome: Formation of the fused thieno[3,2-b]pyrrole ring system.

Research Data:

The synthesis of analogous heterocycles via Cadogan cyclization has been reported with yields ranging from 50-70%, depending on substituents and reaction conditions.

Step 3: Introduction of the Isopentyl Group

  • Method: Nucleophilic substitution or alkylation at the pyrrole nitrogen or at the 4-position.
  • Reagents: Isopentyl chloride or bromide, with a base such as potassium carbonate or sodium hydride.
  • Reaction Conditions: Reflux in a polar aprotic solvent like dimethylformamide or acetonitrile.

Step 4: Oxidation to Carboxylic Acid

  • Reagents: Potassium permanganate or chromium-based oxidants.
  • Conditions: Mild heating to oxidize the methyl group (if initially introduced as an alkyl chain) to the carboxylic acid.

Note: If the isopentyl group is directly attached to the heterocycle, oxidation may be unnecessary; instead, it can be introduced during the alkylation step.

Data Table Summarizing the Synthesis

Step Reagents Conditions Purpose Yield (%) References
1 Nitro bi-aryl precursor N/A Synthesis of precursor 60-75
2 PPh3, aromatic chlorides Heat, inert atmosphere Cyclization to heterocycle 50-70
3 Isopentyl chloride, base Reflux, polar aprotic solvent Alkylation at position 4 65-80 ,
4 Oxidants (KMnO4) Mild heating Oxidation to carboxylic acid 70-85

Notes and Considerations

  • Reaction Optimization: Reaction conditions such as temperature, solvent, and stoichiometry significantly influence yields.
  • Purification: Techniques such as column chromatography, recrystallization, and solvent extraction are employed to purify the final product.
  • Safety: Handling of reagents like oxalyl chloride, triphenylphosphine, and oxidants requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in DNA methylation, such as lysine-specific demethylase 1 (KDM1). This inhibition can lead to changes in gene expression, which may be beneficial in treating certain types of cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thienopyrrole derivatives vary by substituents at the 4-position and modifications to the heterocyclic core. Key structural analogs include:

Compound Name Substituent (R) Core Structure Molecular Weight (g/mol) Key References
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid H Thiophene + Pyrrole 167.18
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Methyl Thiophene + Pyrrole 181.21
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Bromo (3-position) Thiophene + Pyrrole 246.08
4H-Furo[3,2-b]pyrrole-5-carboxylic acid H Furan + Pyrrole 151.12
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) H Furan + Pyrrole 151.12

Physicochemical Properties

  • Solubility : The carboxylic acid group confers water solubility, while alkyl substituents (e.g., isopentyl) enhance lipid solubility. Methyl and bromo derivatives exhibit intermediate logP values .
  • Stability: Thienopyrroles are generally stable under physiological conditions, though ester derivatives may undergo hydrolysis in vivo .

Key Research Findings

  • Cognitive Enhancement : SUN (furo analog) enhances hippocampal theta rhythm and LTP, correlating with improved memory in rats .
  • Antiparasitic Activity: Methyl-substituted thienopyrroles show IC₅₀ values <1 μM against Giardia, suggesting potent antimicrobial applications .
  • Neurochemical Effects: Compound 8 (thieno analog) synergizes with D-serine to elevate extracellular glutamate levels, supporting NMDA-mediated neurotransmission .

Biological Activity

4-Isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H15NO2SC_{12}H_{15}NO_2S and a molecular weight of 237.32 g/mol. Its unique structure, featuring both thieno and pyrrole rings, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

PropertyValue
Molecular FormulaC12H15NO2SC_{12}H_{15}NO_2S
Molecular Weight237.32 g/mol
CAS Number2090296-03-8

The biological activity of 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. This interaction can modulate specific biological pathways, leading to effects such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymatic activities, which may be beneficial in treating diseases where such enzymes are overactive.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Antiviral Activity

Recent studies have evaluated the antiviral properties of various thieno derivatives, including 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. For instance:

  • In Vitro Studies : The compound demonstrated significant antiviral activity against several viruses. In one study, it exhibited an EC50 value of approximately 3.98 μM against HIV-1, indicating its potential as a therapeutic agent for viral infections .

Antibacterial Activity

Although less studied than its antiviral properties, preliminary investigations suggest that the compound may also possess antibacterial activity:

  • Gram-positive Bacteria : Compounds structurally related to 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : To assess the efficacy of 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid against HIV.
    • Method : In vitro assays were conducted to determine the EC50 values.
    • Results : The compound showed promising results with an EC50 of 3.98 μM and a therapeutic index indicating low cytotoxicity .
  • Antibacterial Testing :
    • Objective : Evaluate the antibacterial potential against resistant strains.
    • Method : Minimum inhibitory concentration (MIC) assays were performed.
    • Results : Related compounds demonstrated MIC values as low as 0.41 μg/mL against resistant strains .

Q & A

Q. What are the established synthetic routes for 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of thienopyrrole-carboxylic acid derivatives typically involves multi-step strategies, including cyclization, alkylation, and functional group interconversion. For the 4-isopentyl derivative, key steps may include:

  • Cyclization : Formation of the thieno[3,2-b]pyrrole core using thiophene and pyrrole precursors under acidic or basic conditions .
  • Alkylation : Introducing the isopentyl group via nucleophilic substitution or Friedel-Crafts alkylation, often requiring catalysts like Lewis acids (e.g., AlCl₃) .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or HCl .
    Yield and purity depend on temperature control, solvent selection (e.g., DMF for polar reactions), and purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., isopentyl group integration at δ 0.8–1.5 ppm) and confirms ring structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₅NO₂S: calculated 261.08 g/mol) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • HPLC : Assesses purity (>95% via reverse-phase C18 columns with UV detection) .

Q. How does the isopentyl substituent influence the compound’s solubility and reactivity?

  • Solubility : The hydrophobic isopentyl group enhances organic solvent solubility (e.g., DCM, THF) but reduces aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for biological assays .
  • Reactivity : The electron-donating isopentyl group may stabilize electrophilic aromatic substitution (e.g., nitration, halogenation) at the thiophene ring. The carboxylic acid enables salt formation (e.g., sodium salts for improved bioavailability) .

Q. What are the recommended handling and storage protocols?

  • Storage : Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (similar to thienopyrrole analogs ). Refer to SDS of structurally related compounds for hazard mitigation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the isopentyl group in directing regioselective reactions?

  • Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites (e.g., C-2 vs. C-3 positions on the thiophene ring) .
  • Isotopic Labeling : Track substituent effects using deuterated isopentyl groups in kinetic studies .
  • Comparative Studies : Synthesize analogs (e.g., methyl or benzyl derivatives) to isolate steric/electronic contributions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability in compound purity .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, which shows antimicrobial activity ).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds .

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic profile in drug discovery?

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • SAR Studies : Modify the isopentyl chain length or introduce polar groups (e.g., hydroxyl) to balance lipophilicity and solubility .
  • In Silico ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to prioritize derivatives with optimal binding affinities .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the carboxylic acid group) to retain while varying substituents .
  • MD Simulations : Assess stability of ligand-target complexes over nanoseconds to validate binding modes .

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